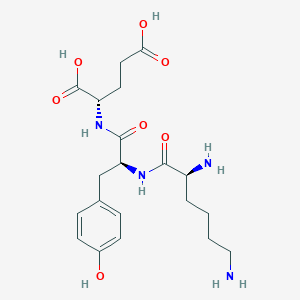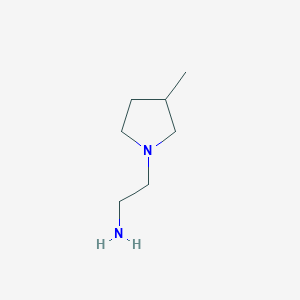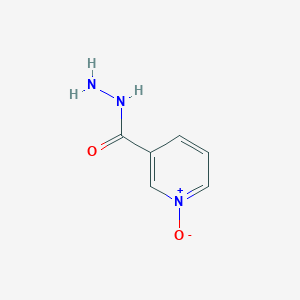
H-Lys-Tyr-Glu-OH
概要
説明
“H-Lys-Tyr-Glu-OH” is a tripeptide composed of three amino acids: Lysine (Lys), Tyrosine (Tyr), and Glutamic acid (Glu). The peptide bond formation between these amino acids results in the release of a water molecule . The peptide can be used for various research and development purposes .
Synthesis Analysis
The synthesis of peptides like “this compound” typically involves methods such as solid-phase peptide synthesis (SPPS). This process involves the sequential addition of protected amino acids to a growing peptide chain attached to insoluble resin beads . The peptide sequence can be modified and optimized via specific chemical modifications .
Molecular Structure Analysis
The molecular structure of “this compound” is determined by the specific arrangement and interaction of its constituent amino acids. Each amino acid has a central carbon atom (the alpha carbon) to which an amino group, a carboxyl group, a hydrogen atom, and a unique side chain (R-group) are attached .
Chemical Reactions Analysis
The chemical reactions involving “this compound” would largely depend on the functional groups present in its structure. For instance, the carboxyl groups in Glu and the amino groups in Lys can participate in acid-base reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are influenced by the properties of its constituent amino acids. For instance, Lys is a basic amino acid, Tyr is aromatic, and Glu is acidic. These properties can affect the peptide’s solubility, stability, and reactivity .
科学的研究の応用
Proton Transfer and Polarizability in Proteins
The hydrogen bonds formed between tyrosine and lysine, and between glutamic acid and lysine residues, are critical in proton transfer mechanisms in proteins. This aspect is essential in understanding how these hydrogen bonds participate in proton transport through hydrophobic regions of biological membranes, as observed in bacteriorhodopsin (Kristof & Zundel, 1980).
NMR Parameters in Peptide Studies
NMR (nuclear magnetic resonance) studies involving linear tetrapeptides containing common amino acid residues, including lysine, tyrosine, and glutamic acid, provide valuable insights for conformational studies of polypeptide chains. These studies help in understanding the influence of specific amino acids on the overall structure and behavior of peptides in solutions (Bundi & Wüthrich, 1979).
Carbon-13 NMR Chemical Shifts
Research on the 13C NMR chemical shifts in amino acid residues, including lysine, tyrosine, and glutamic acid, in linear tetrapeptides, provides essential data for selecting suitable “random coil” 13C chemical shifts. This information is crucial for conformational studies of polypeptide chains in solutions (Richarz & Wüthrich, 1978).
Hydrogen Bond Polarizability in Proteins
The study of hydrogen bonds, including OH ↔ O−, in amino acids like lysine and glutamic acid, reveals information about their polarizability and structural symmetry. This research contributes to understanding the formation of these bonds in proteins and their stability against hydration, which is significant in the context of enzyme active centers and membrane transport mechanisms (Kristof & Zundel, 1980).
作用機序
Safety and Hazards
As with any chemical substance, handling “H-Lys-Tyr-Glu-OH” requires appropriate safety measures. It’s important to avoid inhalation, contact with skin and eyes, and to use personal protective equipment. If the substance is inhaled or comes into contact with skin or eyes, it’s necessary to seek medical attention .
将来の方向性
The future research directions for “H-Lys-Tyr-Glu-OH” could involve exploring its potential applications in various fields. For instance, it could be used in the development of new materials, drugs, or bioactive compounds. Additionally, modifications to the peptide sequence could be explored to enhance its properties or functionalities .
特性
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]pentanedioic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4O7/c21-10-2-1-3-14(22)18(28)24-16(11-12-4-6-13(25)7-5-12)19(29)23-15(20(30)31)8-9-17(26)27/h4-7,14-16,25H,1-3,8-11,21-22H2,(H,23,29)(H,24,28)(H,26,27)(H,30,31)/t14-,15-,16-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYLSGAWRCZECIQ-JYJNAYRXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCCCN)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CCCCN)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![1H-Pyrano[3,4-c]pyridin-1-one, 3-methyl-](/img/structure/B3254303.png)



![N,N-Dimethyl-1-(1H-pyrrolo[3,2-b]pyridin-3-yl)methanamine](/img/structure/B3254335.png)



